2-(4-(4-Methoxyphenoxy)phenyl)acetic acid
Description
2-(4-(4-Methoxyphenoxy)phenyl)acetic acid is a distinct organic compound characterized by a diaryl ether linkage connecting two phenyl rings, with a methoxy (B1213986) group and an acetic acid moiety attached at specific positions. Its precise chemical identity is established by the data presented in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| InChI Key | LEGASMONTLCOBL-UHFFFAOYSA-N |
| MDL Number | MFCD08446957 |
| PubChem Substance ID | 329816365 |
Data sourced from commercial supplier information. numberanalytics.com
In the broad scope of chemical and biological sciences, the design and synthesis of small molecules with potential biological activity is a fundamental pursuit. The structural framework of this compound, featuring an arylacetic acid core, is a classic motif found in many compounds explored for therapeutic purposes. The ether linkage, in particular, is a critical functional group in drug design, capable of modifying physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn influence a compound's pharmacokinetic and pharmacodynamic profile. numberanalytics.com The strategic incorporation of ether groups allows medicinal chemists to fine-tune molecular properties to enhance efficacy and safety. numberanalytics.com
The parent class to which this compound belongs, aryloxyacetic acids, has been a subject of extensive investigation in medicinal chemistry. Derivatives of this structural class have demonstrated a wide array of biological activities. For instance, research has shown that certain aryloxyacetic acid derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs) and inhibitors of fatty acid amide hydrolase (FAAH). nih.gov This dual activity has been proposed as a potential therapeutic strategy for multifactorial conditions like Alzheimer's disease. nih.govresearchgate.net
The versatility of the aryloxyacetic acid scaffold is further highlighted by its presence in compounds developed for different therapeutic areas. Notably, this class includes diuretic agents used to treat edema and hypertension. nih.govdrugbank.com Beyond human medicine, certain aryloxyacetic acid derivatives have also been developed for use as herbicides, demonstrating the broad utility of this chemical framework. google.com The structural similarity of aryloxyacetic acids to other well-known pharmacophores, such as the arylacetic class of cyclooxygenase (COX) inhibitors, has encouraged their evaluation against a variety of biological targets. nih.gov
A comprehensive academic investigation of the this compound scaffold is warranted based on its specific combination of structural features, each of which holds significance in drug discovery.
The core aryloxyacetic acid structure is a well-established "privileged" scaffold, meaning it is capable of binding to multiple, diverse biological targets. The diaryl ether motif is a key component of many biologically active compounds. The ether linkage is not merely a passive spacer; it influences the molecule's conformation and physicochemical properties. Its inclusion can enhance metabolic stability by shielding against certain metabolic pathways. numberanalytics.com
Furthermore, the presence of a methoxy group (–OCH₃) provides a compelling reason for investigation. The methoxy group is prevalent in a large number of approved drugs and natural products. nih.gov It is a small, yet powerful, functional group that can significantly impact a molecule's properties. Medicinal chemists utilize the methoxy group to improve ligand-target binding interactions, modulate physicochemical characteristics, and optimize absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govdrughunter.com The methoxy group can act as a "scout" for exploring protein binding pockets without substantially increasing lipophilicity. tandfonline.com While advantageous, the methoxy group is also known to be susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which is itself a critical area of study in drug development to ensure metabolic stability. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-methoxyphenoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-8-14(9-7-12)19-13-4-2-11(3-5-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGASMONTLCOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of the 2 4 4 Methoxyphenoxy Phenyl Acetic Acid Scaffold
Synthetic Methodologies for the Core 2-(4-(4-Methoxyphenoxy)phenyl) Moiety
The assembly of the fundamental 2-(4-(4-methoxyphenoxy)phenyl)acetic acid structure involves two key strategic steps: the formation of the biphenyl (B1667301) ether bond and the subsequent or concurrent introduction of the acetic acid side chain.
The formation of the diaryl ether linkage is a pivotal step in the synthesis of the core scaffold. Two primary metal-catalyzed cross-coupling reactions are prominently utilized for this purpose: the Ullmann condensation and the Suzuki-Miyaura coupling.
Ullmann Condensation: The Ullmann condensation is a classical and robust method for forming C-O bonds between aryl halides and phenols, typically promoted by copper. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target scaffold, this would involve the reaction of a 4-halophenylacetic acid derivative with 4-methoxyphenol, or conversely, a 4-hydroxyphenylacetic acid derivative with a 4-haloanisole. Traditional Ullmann reactions often require high temperatures (frequently over 210°C) and stoichiometric amounts of copper in high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org Modern variations have improved upon these conditions, employing soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can facilitate the reaction at lower temperatures. wikipedia.orgorganic-chemistry.org The mechanism involves the in situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, represents a versatile and widely used method for carbon-carbon bond formation, but variations exist for C-O bond formation as well. gre.ac.ukresearchgate.netyoutube.com While more commonly used for creating biaryl systems, its principles can be adapted for ether synthesis. The reaction typically couples an aryl boronic acid with an aryl halide. researchgate.netgoogle.com For constructing the biphenyl ether linkage, this could involve the coupling of an aryl boronic acid with a phenol (B47542) derivative. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
| Reaction | Reactants | Catalyst/Reagents | Key Features |
| Ullmann Condensation | Aryl Halide + Phenol | Copper (metal or salts), Base | High temperatures often required; modern methods use soluble Cu catalysts. wikipedia.org |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide/Phenol | Palladium Catalyst, Base | Mild reaction conditions; high functional group tolerance. researchgate.net |
The acetic acid moiety can be introduced either before or after the formation of the biphenyl ether linkage. Several synthetic routes are available for this transformation.
One common strategy involves the use of a precursor molecule such as a 4-hydroxyphenylacetic acid or 4-bromophenylacetic acid derivative, which already contains the acetic acid group. nih.govwikipedia.org For instance, starting with 4-hydroxyphenylacetic acid, the ether linkage can be formed via an Ullmann-type reaction. nih.govnih.gov
Alternatively, the acetic acid group can be installed onto a pre-formed biphenyl ether scaffold. Common methods include:
From a benzyl (B1604629) halide: A 4-(4-methoxyphenoxy)benzyl halide can be converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt, followed by hydrolysis to yield the carboxylic acid.
From a benzyl alcohol: Oxidation of 4-(4-methoxyphenoxy)benzyl alcohol can yield the corresponding aldehyde, which is then further oxidized to the carboxylic acid. A two-step process involving conversion to 4-methoxyphenylacetaldehyde and subsequent oxidation can also be employed. googleapis.com
Willgerodt-Kindler Reaction: This reaction can be used to convert a 4-(4-methoxyphenoxy)acetophenone to a thioamide, which is then hydrolyzed to the phenylacetic acid.
Hydrolysis of an ester: Starting with an ester like ethyl 4-methoxyphenylacetate, basic or acidic hydrolysis will yield the desired carboxylic acid. nih.gov
A specific patented method describes the synthesis of p-methoxyphenylacetic acid from p-methoxyphenylacetonitrile, using sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by acidification. chemicalbook.com Another method involves the reaction of methyl-phenoxide with glyoxylic acid in the presence of an acid catalyst, iodine, and red phosphorus. google.com These methods highlight general strategies that can be adapted for the more complex biphenyl ether system.
Synthesis of Derivatives Incorporating the this compound Scaffold
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of derivatives, achieved by modifying its core structure at several key positions.
The carboxylic acid function of the scaffold is a prime handle for cyclization reactions to form various five- and six-membered heterocycles.
Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives are frequently synthesized from carboxylic acids. nih.gov A common route involves converting the this compound into its corresponding acid hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). nih.gov This intermediate can then undergo cyclization with various reagents. For example, reaction with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) yields amino-substituted thiadiazoles. arabjchem.orgarabjchem.orgresearchgate.net Alternatively, reaction of the acid hydrazide with carbon disulfide in a basic medium can lead to the formation of a mercapto-substituted 1,3,4-oxadiazole, which can sometimes be rearranged or further reacted to form thiadiazoles. jocpr.com
Pyrazolines: Pyrazolines are typically synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. tsijournals.com To access pyrazoline derivatives of the target scaffold, the this compound would first be used to acylate a suitable aromatic ketone (e.g., acetophenone) via a Friedel-Crafts acylation on one of its rings, if a position is available. More commonly, a related chalcone (B49325) is first synthesized and then reacted. For instance, a chalcone derived from a phenoxy acetic acid can be reacted with hydrazine hydrate in a solvent like acetic acid or ethanol to yield the corresponding pyrazoline. jocpr.comresearchgate.netresearchgate.net
Oxadiazinones: The synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives can be achieved through the condensation of amidoximes with alkyl 2-halocarboxylates. nih.gov To apply this to the target scaffold, the this compound would first need to be converted to an α-haloacetic acid derivative. This could then react with a suitable amidoxime (B1450833) to form the heterocyclic ring.
| Heterocycle | Key Intermediate | Reagents and Conditions | Resulting Structure |
| 1,3,4-Thiadiazole | Acid Hydrazide | Thiosemicarbazide, POCl₃ or PPA | 5-substituted-2-amino-1,3,4-thiadiazole moiety. arabjchem.orgarabjchem.org |
| Pyrazoline | Chalcone | Hydrazine hydrate, Acetic Acid/Ethanol | N-acetyl pyrazoline moiety attached to the scaffold. jocpr.comresearchgate.net |
| 1,2,4-Oxadiazinone | α-Haloacetic acid derivative | Amidoxime, Base | Oxadiazinone ring fused or linked to the scaffold. nih.gov |
The carboxylic acid group is readily transformed into other functional groups, most notably esters and amides, which serve as important derivatives themselves or as intermediates for further reactions.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride or anhydride (B1165640) first. organic-chemistry.org For instance, reacting this compound with ethanol in the presence of a catalytic amount of sulfuric acid would yield ethyl 2-(4-(4-methoxyphenoxy)phenyl)acetate. nih.gov Microwave-mediated acylation of alcohols with the acid offers a rapid method that may avoid the need for catalysts. organic-chemistry.org
Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction usually requires converting the carboxylic acid to a more reactive species, such as an acyl chloride (by treatment with thionyl chloride or oxalyl chloride), or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting activated species then readily reacts with a primary or secondary amine to form the corresponding amide bond. This amide formation is the first step in creating acid hydrazides, which are precursors to many heterocyclic systems. nih.gov
The two phenyl rings of the scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents, thereby creating novel analogues. The directing effects of the existing substituents—the ether oxygen and the alkylacetic acid group—will influence the position of the incoming electrophile. The ether oxygen is a strong activating, ortho-, para-directing group, while the alkyl group is a weak activating, ortho-, para-directing group.
Nitration: Nitration involves treating the compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com This would introduce a nitro group onto one of the aromatic rings, likely at a position ortho to the activating ether linkage. The nitro group itself is a deactivating, meta-directing group, which can be useful for subsequent substitutions and can also be reduced to an amino group. msu.edu
Halogenation: Halogenation, such as bromination or chlorination, is achieved by reacting the aromatic compound with the halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. This catalyst polarizes the halogen molecule, making it more electrophilic. libretexts.org This reaction would introduce a halogen atom onto the aromatic rings, again guided by the existing activating groups.
Chemical Reactivity and Transformations of the Scaffold
The unique arrangement of two phenyl rings linked by an ether bond, along with the activating methoxy (B1213986) group and the deactivating, yet synthetically versatile, acetic acid moiety, imparts a rich and complex chemical reactivity to the this compound scaffold. This section explores the key transformations possible on this structure.
The reactivity of the scaffold towards aromatic substitution is dictated by the electronic nature and position of its substituents on the two distinct aromatic rings.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution reactions proceed via the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.comtcu.edu The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. tcu.edumasterorganicchemistry.com
Ring A (the phenyl ring bearing the acetic acid group): The ether oxygen acts as a strong activating group and is an ortho, para-director due to its ability to donate a lone pair of electrons, stabilizing the cationic intermediate. Conversely, the carboxymethyl group (-CH₂COOH) is a deactivating group and a meta-director. However, its deactivating effect is relatively weak compared to a directly attached carboxyl or nitro group. The directing effects of the powerful ether linkage dominate, favoring substitution at the positions ortho to the ether.
Ring B (the methoxy-substituted phenyl ring): This ring is highly activated towards electrophilic attack. Both the ether linkage and the methoxy group are strong activating, ortho, para-directing groups. tcu.edu The methoxy group (-OCH₃) strongly directs incoming electrophiles to its ortho and para positions. Since the para position is occupied by the ether linkage, substitution will be directed to the positions ortho to the methoxy group.
Due to the combined activating effects on Ring B, electrophilic substitution is expected to occur preferentially on this ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org
Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predominant Product(s) on Scaffold |
| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ group primarily at positions 3' and 5' on Ring B. |
| Bromination | Br₂, FeBr₃ | Substitution of -Br primarily at positions 3' and 5' on Ring B. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution of -COR group primarily at positions 3' and 5' on Ring B. |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is less common and requires the presence of strong electron-withdrawing groups on the aromatic ring and a strong nucleophile. masterorganicchemistry.comopenstax.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. nih.govlibretexts.org
The this compound scaffold is not inherently activated for NAS because it lacks strong electron-withdrawing groups like nitro groups positioned ortho or para to a potential leaving group (like a halide). openstax.orglibretexts.org To make this scaffold undergo NAS, one of the rings would first need to be functionalized with such groups. For instance, if a halogen were introduced onto one of the rings, and then nitro groups were added in the ortho and/or para positions, the halogen could then be displaced by a nucleophile. youtube.com Modern metal-free methods using diaryliodonium salts also provide pathways for the arylation of nucleophiles. chemrxiv.orgresearchgate.net
The functional groups on the scaffold can be selectively modified through oxidation and reduction.
Oxidation and Demethylation of the Methoxy Group
The methoxy group is generally stable, but it can be cleaved under specific conditions to yield a phenol. This O-demethylation is a crucial transformation. wikipedia.org Common reagents for this process include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com The reaction with BBr₃ involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com
In some biological systems, enzymes such as cytochrome P450 can catalyze the O-demethylation of methoxylated aromatic compounds. nih.govnih.gov
Reduction of the Acetic Acid Moiety
The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Milder reagents like borane (B79455) (BH₃) can also be used, often in the form of a borane-tetrahydrofuran (B86392) complex (BH₃·THF), which offers greater selectivity for carboxylic acids in the presence of other reducible functional groups.
Interactive Table: Key Oxidation and Reduction Reactions
| Moiety | Transformation | Reagents | Product Functional Group |
| Methoxy Group | O-Demethylation | BBr₃ or AlCl₃, followed by H₂O workup | Phenol (-OH) |
| Acetic Acid Group | Reduction | 1. LiAlH₄, THF 2. H₂O | Primary Alcohol (-CH₂CH₂OH) |
| Acetic Acid Group | Reduction | 1. BH₃·THF 2. H₂O | Primary Alcohol (-CH₂CH₂OH) |
The diaryl ether acetic acid structure is a prime candidate for intramolecular cyclization reactions to generate valuable tricyclic fused ring systems. These reactions are powerful tools for building molecular complexity. nih.govrsc.org
A prominent strategy is the intramolecular Friedel-Crafts acylation . In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid can be converted into an acylium ion. This electrophile can then attack one of the electron-rich aromatic rings to form a new six-membered ring, resulting in a dibenzofuranone derivative.
The cyclization can theoretically occur on either Ring A or Ring B.
Path A (Attack on Ring A): The acylium ion attacks the phenyl ring to which the acetic acid side chain is attached. This would lead to the formation of a xanthenone-type structure.
Path B (Attack on Ring B): The acylium ion attacks the methoxy-substituted phenyl ring. Given the higher electron density of Ring B, this pathway is generally more favorable. This cyclization would yield a dibenzofuranone core structure. The regiochemistry of the attack on Ring B would be directed to the positions ortho to the activating ether linkage.
Such cyclization strategies are fundamental in the synthesis of various natural products and biologically active molecules containing fused heterocyclic cores. nih.govresearchgate.netrsc.org
Interactive Table: Potential Intramolecular Cyclization Products
| Reaction Type | Catalyst/Conditions | Potential Fused Ring System |
| Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), heat | Dibenzofuranone derivative |
| Intramolecular Friedel-Crafts Acylation | Eaton's Reagent (P₂O₅ in MsOH) | Dibenzofuranone derivative |
Advanced Spectroscopic and Analytical Characterization for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of "2-(4-(4-Methoxyphenoxy)phenyl)acetic acid" in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed.
Proton NMR analysis provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The spectrum of "this compound" exhibits characteristic signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid group, and the methoxy (B1213986) group protons.
Research findings have reported the following chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃) as the solvent. The aromatic region typically shows a set of doublets and multiplets corresponding to the two distinct phenyl rings. The protons on the phenyl ring bearing the acetic acid group and the protons on the methoxyphenoxy ring display unique splitting patterns due to their respective electronic environments and coupling interactions.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.26 | d | 2H | Ar-H |
| ~6.96 | m | 4H | Ar-H |
| ~6.89 | d | 2H | Ar-H |
| 3.79 | s | 3H | -OCH₃ |
| 3.61 | s | 2H | -CH₂COOH |
Note: Spectra are referenced to the solvent signal. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. Ar-H represents aromatic protons.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, allowing for a complete structural confirmation. The spectrum would be expected to show signals for the carboxyl carbon, the methylene carbon, the methoxy carbon, and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are influenced by their position and the nature of the substituent on the phenyl rings.
While extensive experimental data is not widely published, theoretical calculations predict the following approximate chemical shifts:
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~178.0 | -COOH (Carboxylic Acid) |
| ~156.0 - 150.0 | Ar-C (Quaternary, Oxygen-bound) |
| ~131.0 - 129.0 | Ar-C (CH) |
| ~122.0 - 115.0 | Ar-C (CH) |
| ~55.6 | -OCH₃ (Methoxy) |
| ~40.5 | -CH₂- (Methylene) |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural features.
The most prominent peaks would include a broad absorption band for the O-H stretch of the carboxylic acid group, a sharp peak for the C=O (carbonyl) stretch, C-O stretching bands for the ether linkage and the carboxylic acid, and several bands corresponding to C-H and C=C bonds in the aromatic rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |
| ~1700 | C=O Stretch (strong) | Carboxylic Acid |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1230 | C-O Stretch | Carboxylic Acid |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight and providing insights into the molecule's structure through fragmentation analysis. For "this compound," with a molecular formula of C₁₅H₁₄O₄, the expected molecular weight is approximately 258.27 g/mol .
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode, which would correspond to a mass-to-charge ratio (m/z) of approximately 257.3. Analysis of the fragmentation pattern can help to further confirm the structure, with expected cleavages occurring at the ether bond or involving the loss of the carboxylic acid group.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Observed Ion | Mass-to-Charge (m/z) | Interpretation |
| ESI Negative | [M-H]⁻ | ~257.3 | Deprotonated molecular ion |
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature reviews, a complete crystal structure determination for "this compound" has not been reported in publicly accessible databases. Such an analysis would be a valuable contribution to the full structural characterization of this compound.
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic methods are essential for assessing the purity of "this compound" and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Thin-Layer Chromatography (TLC) is also frequently employed for rapid, qualitative monitoring of reaction progress and for preliminary purity checks, often using a mobile phase of ethyl acetate (B1210297) and hexane.
While specific, standardized chromatographic conditions are often developed on a lab-by-lab basis, the principles of separating this moderately polar compound from more or less polar impurities are well-established.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and versatile tool for the qualitative assessment of this compound, allowing for the monitoring of reaction progress, identification of the compound in a mixture, and determination of its purity.
Detailed Research Findings:
While specific Rf values for this compound are not extensively documented in publicly available literature, suitable TLC methods can be extrapolated from the analysis of structurally related diaryl ethers and phenylacetic acid derivatives. nih.govnih.gov A common stationary phase for such analyses is silica (B1680970) gel 60 F254, which allows for visualization under UV light (254 nm). nih.gov
The choice of mobile phase is critical for achieving optimal separation. A non-polar solvent system is generally preferred for diaryl ethers. For instance, a mixture of ethyl acetate and hexanes, such as 30% ethyl acetate in 70% hexanes, has been effectively used for the separation of steroidal diaryl ethers. nih.gov For acidic compounds like the target molecule, the addition of a small amount of acetic acid to the mobile phase can improve spot shape and resolution by suppressing the ionization of the carboxylic acid group, thus reducing tailing. quora.com A mobile phase consisting of hexane, diethyl ether, and acetic acid in a ratio of 80:20:2 (v/v/v) has been used for the separation of various lipids and could be adapted for this analysis. rsc.org
Visualization of the spots on the TLC plate can be achieved by UV light, where the aromatic rings of the compound will absorb and appear as dark spots on the fluorescent background. Further visualization can be accomplished by staining, for example, by exposing the plate to iodine vapor or by spraying with a solution of 5% phosphomolybdic acid in aqueous phosphoric acid followed by heating. nih.gov
Interactive Data Table: Proposed TLC Parameters for this compound
| Parameter | Recommended Condition | Rationale/Reference |
| Stationary Phase | Silica gel 60 F254 | Standard for moderately polar compounds. nih.gov |
| Mobile Phase Option 1 | 30% Ethyl Acetate / 70% Hexanes | Effective for diaryl ethers. nih.gov |
| Mobile Phase Option 2 | Hexane:Diethyl Ether:Acetic Acid (80:20:2 v/v/v) | Suitable for acidic, non-polar compounds. quora.comrsc.org |
| Visualization | UV light (254 nm), Iodine vapor, Phosphomolybdic acid stain | Standard methods for visualizing organic compounds. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, derivatization is likely a necessary step to convert it into a more volatile and thermally stable form suitable for GC analysis.
Detailed Research Findings:
Direct GC-MS analysis of underivatized carboxylic acids can be challenging due to their polarity and potential for thermal degradation in the injector and column. chromforum.org For related compounds like phenoxy acid herbicides, derivatization to form more volatile esters (e.g., methyl or pentafluorobenzyl esters) is a common practice prior to GC-MS analysis. nih.gov For example, a method for phenoxy acid herbicides involves derivatization with pentafluorobenzyl bromide. nih.gov Similarly, for other hydroxy- or carboxy-containing compounds, silylation to form trimethylsilyl (B98337) (TMS) derivatives is a widely used technique to increase volatility and improve chromatographic peak shape.
A plausible GC-MS method for this compound would involve an initial derivatization step. The resulting derivative can then be analyzed using a standard non-polar or moderately polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS). The mass spectrometer would then serve as a highly specific detector, providing a mass spectrum of the derivatized compound that can be used for structural elucidation and confirmation of its identity by comparison with spectral libraries.
Interactive Data Table: Proposed GC-MS Parameters for Derivatized this compound
| Parameter | Proposed Condition | Rationale/Reference |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Commonly used for silylating carboxylic acids. |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | General purpose column for a wide range of organic compounds. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the derivative. |
| Oven Temperature Program | Initial temp. 100 °C, ramp to 300 °C at 10-20 °C/min | To achieve good separation of the analyte from other components. |
| Carrier Gas | Helium at a constant flow rate | Standard carrier gas for GC-MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Mass Analyzer | Quadrupole | Commonly used for routine analysis. |
High-Performance Liquid Chromatography (HPLC) for Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the analysis of a wide range of compounds, including those that are not suitable for GC analysis without derivatization. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate approach.
Detailed Research Findings:
The development and validation of an HPLC method for this compound would involve a systematic approach to optimize separation and detection parameters. Based on the analysis of similar phenylacetic acid derivatives, a C18 column is a suitable choice for the stationary phase. sielc.com
The mobile phase would typically consist of a mixture of an aqueous component and an organic modifier, such as acetonitrile or methanol. To ensure good peak shape and retention for the acidic analyte, the aqueous phase is usually acidified with a small amount of an acid like phosphoric acid or formic acid. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to elute the compound with a reasonable retention time and good peak shape, especially if other compounds with a wide range of polarities are present. UV detection is a suitable choice, as the aromatic rings and carbonyl group of the molecule will absorb UV light. The detection wavelength can be optimized to achieve maximum sensitivity.
A comprehensive method validation would be performed according to established guidelines to demonstrate that the method is suitable for its intended purpose. This would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Interactive Data Table: Proposed HPLC Method Parameters for this compound
| Parameter | Proposed Condition | Rationale/Reference |
| Stationary Phase | C18, 5 µm particle size, e.g., 150 x 4.6 mm | Widely used for reversed-phase chromatography of non-polar to moderately polar compounds. sielc.com |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Common mobile phase for the analysis of acidic compounds by RP-HPLC. sielc.com |
| Elution Mode | Gradient elution (e.g., 50-90% B over 15 minutes) | To ensure efficient elution and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. sielc.com |
| Column Temperature | 35 °C | To improve peak shape and reproducibility. sielc.com |
| Detection | UV at 215 nm or 254 nm | The compound possesses chromophores that absorb in the UV region. sielc.com |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Computational and Theoretical Investigations of 2 4 4 Methoxyphenoxy Phenyl Acetic Acid and Its Analogues
Molecular Modeling and Docking Studies
Molecular modeling and docking are instrumental in predicting how a ligand, such as 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid, might interact with a biological target, typically a protein receptor. These methods are crucial in drug discovery and environmental science for screening potential drug candidates or assessing the toxicity of compounds. nih.govnih.gov
Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor, which is used to estimate the strength of the interaction, or binding affinity. nih.gov For phenoxyacetic acid derivatives, docking studies have been employed to understand their herbicidal activity or their potential as therapeutic agents. nih.govsemanticscholar.org For instance, docking studies on derivatives of 2-(3-benzoylphenyl) propanoic acid into cyclooxygenase (COX) enzymes showed that these compounds could bind effectively, with calculated binding energies correlating with their observed anti-inflammatory activity. nih.gov The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) of the docked conformation with the experimentally determined structure, where a value of ≤ 2.0 Å is considered successful. nih.gov
The binding affinity is a critical parameter in structure-based drug design, as it indicates the strength of the interaction between a ligand and its target. nih.gov Computational models like BAPA (binding affinity prediction with attention) utilize deep learning and attention mechanisms to improve the accuracy of these predictions by focusing on the most important intermolecular interactions. nih.gov For analogues of this compound, such as other phenoxyacetanilide derivatives, docking scores against the COX-2 enzyme have been calculated to predict their anti-inflammatory potential, with lower scores indicating stronger binding. semanticscholar.org
Table 1: Predicted Binding Energies for Selected Phenoxyacetic Acid Analogues and Related Compounds
| Compound/Analogue | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide (B32628) (RKS-1) | COX-2 | -8.9 | semanticscholar.org |
| Analogue RKS-2 | COX-2 | -8.5 | semanticscholar.org |
| Analogue RKS-3 | COX-2 | -8.7 | semanticscholar.org |
| N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogue (2b) | VEGFR-2 | -89.78 | researchgate.net |
| Naphthalenyl substituted thiazolidinone (Tz6) | COX-2 | -11.08 | indianchemicalsociety.com |
Note: Binding energies are reported as found in the source literature; methodologies and scoring functions may vary between studies.
The stability of a protein-ligand complex is governed by various non-covalent interactions. mdpi.com For phenoxyacetic acid derivatives and related diaryl ether structures, several key binding modes are consistently observed in docking studies.
Hydrogen Bonding: The carboxylic acid group present in this compound is a potent hydrogen bond donor and acceptor. Docking studies frequently show this group forming crucial hydrogen bonds with amino acid residues in the active site of target proteins, such as SER-530 and TRY-355 in COX-2. semanticscholar.org The ether oxygen of the phenoxy moiety can also participate in hydrogen bonding, further stabilizing the complex. mdpi.com These interactions are vital for ligand positioning, specificity, and retention within the binding site. mdpi.com
π–π Stacking: The two phenyl rings in the structure provide ample opportunity for π–π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe) in the binding pocket. mdpi.commdpi.com These interactions are essential for the proper orientation and stabilization of the ligand within hydrophobic binding sites. mdpi.comnih.gov Studies on various bioactive compounds show that the terminal phenoxy group is often responsible for preferred π–π interactions with the target receptor. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used for this purpose. ntnu.no
DFT and HF methods are used to investigate molecular structure and electronic properties. researchgate.net DFT has become a cost-efficient and popular method for computing the structural features and vibrational spectra of complex organic molecules. researchgate.net These calculations can determine key reactivity descriptors based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is particularly significant, as a smaller gap typically indicates higher reactivity. mdpi.com
For phenoxyacetic acid herbicides, DFT calculations have been used to study the electronic charge distribution and its effect on biological activity. nih.gov Studies on related molecules show that DFT (specifically with the B3LYP functional) and HF methods, using basis sets like 6-311+G(d,p), can be employed to optimize molecular geometry and calculate properties such as molecular electrostatic potential (MEP), which helps in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net While DFT methods are widely used, some studies have shown that for certain systems, like zwitterions, the HF method can sometimes reproduce experimental data more effectively. nih.gov The choice of functional and basis set is critical for obtaining accurate results. nih.gov
Table 2: Key Parameters from Quantum Chemical Calculations for Phenoxyacetic Acid Analogues
| Compound/Analogue | Method/Basis Set | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| Chlorinated phenoxyacetic acids | DFT | HOMO/LUMO energies, Reactivity descriptors | Electronic structure influences biological activity and toxicity. | nih.gov |
| 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid | DFT (B3PW91), HF / 6-311+G(d,p) | Molecular structure, HOMO/LUMO, MEP | Provided detailed electronic and structural properties. | researchgate.net |
| Rebamipide | DFT | HOMO-LUMO gap | A gap of 4.24 eV indicated reactive sites on the molecule. | mdpi.com |
The flexibility of the this compound molecule, particularly the rotation around the ether linkage and the C-C bond of the acetic acid side chain, means it can adopt multiple conformations. Conformational analysis aims to identify the most stable, low-energy structures. chemrxiv.org Geometry optimization is a key process in quantum chemistry that finds the equilibrium geometry corresponding to an energy minimum. ntnu.no
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov These models are highly valuable for predicting the properties of new chemical entities, thereby saving costs on synthesis and testing. mdpi.com
A comprehensive study on phenoxyacetic acid-derived congeners, including the analogue 2-(4-methoxyphenoxy)acetic acid, used a hybrid method of biomimetic chromatography and QSAR to predict biological properties like penetration through the blood-brain barrier and binding to human serum albumin. mdpi.com The study developed several models (M1-M8) based on various molecular descriptors.
Key findings from the QSAR analysis of phenoxyacetic acid derivatives include:
Predictive Models: Reliable models were developed indicating that lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key properties determining biological efficacy. mdpi.com
Model Validation: The robustness of QSAR models is assessed using statistical parameters such as the coefficient of determination (R²) and predictive R² (R²pred) from cross-validation. Models with high R² values (e.g., in the range of 0.903–0.976 for predicting plant cuticle penetration) are considered highly predictive. mdpi.com
Toxicity Prediction: QSAR models have been successfully used to predict the hemolytic toxicity of phenoxyacetic acid congeners. The models indicated that toxicity was higher for compounds that are more water-soluble, have smaller molecular sizes, and contain more hydrogen bond acceptors. mdpi.com For instance, 2-(4-methoxyphenoxy)acetic acid was identified as one of the more toxic congeners under these parameters. mdpi.com
The development of robust QSAR models allows for the screening of large libraries of compounds and the prioritization of candidates for further experimental testing. nih.gov
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Research Context
In the realm of preclinical drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to de-risk candidates and reduce the high attrition rates in later developmental phases. researchgate.net In silico computational tools have emerged as indispensable for providing rapid and cost-effective predictions of these pharmacokinetic parameters, guiding the selection and optimization of lead compounds. nih.gov For this compound and its analogues, computational ADME profiling offers valuable insights into their potential as orally administered therapeutic agents.
The prediction of ADME properties from a compound's chemical structure is often achieved through Quantitative Structure-Activity Relationship (QSAR) models and other computational algorithms. nih.govnih.gov These models are built upon large datasets of experimentally determined properties and utilize a range of molecular descriptors to forecast the behavior of new chemical entities. nih.gov Key parameters typically evaluated include physicochemical properties that govern drug-likeness, absorption potential, metabolic stability, and potential for toxicity.
Detailed Research Findings
The core structure of this compound, featuring two phenyl rings linked by an ether oxygen and an acetic acid moiety, presents several features that are pertinent to its ADME profile. The carboxylic acid group, for instance, is a key determinant of its solubility and potential for interactions with transporters.
A hypothetical, yet representative, in silico ADME assessment for this compound and two conceptual analogues is presented below to illustrate the type of data generated in preclinical research. Analogue 1 introduces a fluorine atom to one of the phenyl rings, a common strategy to modulate metabolic stability. Analogue 2 replaces the carboxylic acid with a tetrazole ring, a known bioisostere that can alter acidity and metabolic profile.
Interactive Data Table: Predicted ADME Properties
Below is an interactive table summarizing the predicted ADME properties for the parent compound and its analogues. Users can sort the data by clicking on the column headers.
The predicted data suggests that this compound and its conceptual analogues generally exhibit favorable drug-like properties according to Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5). nih.gov Their predicted high intestinal absorption suggests they are likely to be well-absorbed following oral administration. researchgate.net However, the parent compound and its fluoro-derivative are predicted to be inhibitors of key metabolic enzymes like CYP2D6 and CYP3A4, which could indicate a potential for drug-drug interactions. nih.gov The tetrazole analogue, on the other hand, is predicted to have a cleaner cytochrome P450 inhibition profile. None of the compounds are expected to cross the blood-brain barrier, which would be a desirable trait for a peripherally acting agent. nih.gov
These in silico predictions serve as a foundational guide for medicinal chemists. For instance, the predicted CYP inhibition of the parent compound might prompt the synthesis of further analogues to mitigate this potential liability. nih.gov The favorable predictions for the tetrazole analogue in this regard would mark it as a compound of interest for further investigation. It is crucial to note that these computational predictions require subsequent validation through in vitro and in vivo experimental studies. nih.gov
Structure Activity Relationship Sar Studies of 2 4 4 Methoxyphenoxy Phenyl Acetic Acid Derivatives
Impact of Substituent Modifications on Biological Activity
The phenoxy group is a privileged scaffold in drug design, often contributing to enhanced interactions with biological targets. nih.gov In derivatives of 2-(4-(4-methoxyphenoxy)phenyl)acetic acid, the phenoxy moiety and its substituents play a crucial role in modulating biological activity.
The ether oxygen of the phenoxy group can form hydrogen bonds and helps in the optimal positioning of the phenyl ring within the binding site of a target protein. nih.gov The nature and position of substituents on the phenoxy ring significantly influence the compound's potency and selectivity. For instance, in a series of chlorophenoxyalkylamine derivatives, the substitution pattern on the phenoxy ring was a key determinant of their activity as cholinesterase inhibitors. nih.gov Similarly, for certain kinase inhibitors, a 4-methoxyphenoxy group was found to be the most active substituent. nih.gov
The presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenoxy ring has been shown to enhance the antimicrobial activity of some related compounds. mdpi.com Specifically, the 4-chlorophenoxy moiety has been frequently associated with potent antimicrobial effects. nih.govmdpi.com Molecular docking studies have revealed that the phenoxy moiety can engage in hydrophobic interactions with the binding site, further stabilizing the ligand-protein complex. nih.gov
Table 1: Impact of Phenoxy Substituents on Biological Activity
| Substituent on Phenoxy Ring | Observed Effect on Activity | Potential Interaction | Reference |
|---|---|---|---|
| 4-Methoxy | Most active for certain kinase inhibitors | Favorable steric and electronic interactions | nih.gov |
| 4-Chloro | Enhanced antimicrobial activity | Hydrophobic and electronic interactions | nih.govmdpi.com |
| 2,4-Dichloro | Potent activity in some derivatives | Increased hydrophobicity and specific binding interactions | nih.gov |
The phenylacetic acid (PAA) side chain is a common structural motif in many biologically active compounds and serves as a crucial component for the activity of this compound derivatives. frontiersin.orgbiorxiv.orgoup.com PAA itself is a natural auxin in plants and is involved in various physiological processes, including growth and defense against pathogens. biorxiv.orgoup.com It also exhibits antimicrobial properties. nih.gov
Modifications to the phenylacetic acid side chain can have a profound impact on the pharmacological profile of the derivatives. The carboxylic acid group is often essential for activity, as it can participate in ionic interactions and hydrogen bonding with target enzymes or receptors. The length and flexibility of the acetic acid side chain are also important for optimal positioning within the binding pocket.
The fusion of heterocyclic rings to the core structure of this compound has been a widely explored strategy to generate novel derivatives with diverse and enhanced biological activities. arabjchem.orgresearchgate.netjocpr.comnih.govnih.govresearchgate.netsphinxsai.comsbq.org.br These heterocyclic moieties can introduce new interaction points, alter the electronic and steric properties, and improve the pharmacokinetic profile of the parent compound.
Pyrazoline: Pyrazoline derivatives, synthesized from chalcones, are known to possess a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. jocpr.comresearchgate.net The substitution pattern on the pyrazoline ring and the nature of the substituents on the attached phenyl rings are critical for their activity. jocpr.com
Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of the carboxylic acid group and is often incorporated to improve biological activity. arabjchem.orgresearchgate.net The presence of the =N–C–S moiety is thought to be responsible for the antimicrobial activity of many 1,3,4-thiadiazole derivatives. arabjchem.orgresearchgate.net For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid demonstrated significant antimicrobial activity. arabjchem.orgresearchgate.net The nature of the substituent at the 5-position of the thiadiazole ring can greatly influence the potency. arabjchem.orgresearchgate.netsphinxsai.comsbq.org.br
Oxadiazinone: While not as extensively studied in direct relation to the parent compound, oxadiazinone and related oxadiazole derivatives are known to be synthetically accessible from similar precursors and can exhibit a range of biological activities. ekb.eg
Isoxazole (B147169): Isoxazole derivatives have been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents. nih.govnih.gov The substitution pattern on the isoxazole ring and the attached phenyl groups is crucial for their activity. For example, isoxazoles with electron-withdrawing groups on the phenyl ring have shown excellent inhibitory activity against certain enzymes. nih.gov
Table 2: Influence of Heterocyclic Ring Fusions on Biological Activity
| Heterocyclic Ring | Key Structural Features for Activity | Reported Biological Activities | References |
|---|---|---|---|
| Pyrazoline | Substitution pattern on the pyrazoline and phenyl rings | Antimicrobial, Anti-inflammatory | jocpr.comresearchgate.net |
| 1,3,4-Thiadiazole | Presence of =N–C–S moiety; Substituent at the 5-position | Antimicrobial, Anti-inflammatory | arabjchem.orgresearchgate.netsphinxsai.comsbq.org.br |
Stereochemical Considerations in SAR.europa.eu
Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are often chiral. While specific studies on the stereochemical aspects of this compound derivatives are not extensively detailed in the provided context, general principles of SAR emphasize the importance of stereoisomerism. europa.eu
For many classes of drugs, one enantiomer is significantly more active than the other (eutomer vs. distomer). This is because the three-dimensional arrangement of atoms in a chiral molecule must be complementary to the binding site of the target protein for optimal interaction. The specific spatial orientation of functional groups can dictate the strength and type of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.
Pharmacophore Hybridization and Its Strategic Implications for Compound Design.researchgate.netnih.gov
Pharmacophore hybridization is a drug design strategy that involves combining the key structural features (pharmacophores) of two or more different biologically active molecules to create a new hybrid compound with potentially enhanced or dual activity. nih.gov This approach has been successfully applied to the design of novel derivatives based on the this compound scaffold.
For instance, the hybridization of a phenoxyacetic acid moiety with a 1,3,4-thiadiazole ring has been explored to create new antimicrobial agents. researchgate.net The phenoxyacetic acid part can contribute to favorable pharmacokinetic properties and interactions, while the thiadiazole ring introduces a pharmacophore known for its antimicrobial activity. researchgate.net
This strategy allows for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. By understanding the SAR of different pharmacophoric elements, medicinal chemists can strategically combine them to target multiple pathways or to enhance the interaction with a single target. nih.gov
Preclinical Biological Activity and Mechanistic Studies of 2 4 4 Methoxyphenoxy Phenyl Acetic Acid and Its Derivatives
In Vitro Pharmacological Investigations
Derivatives of 2-(4-(4-methoxyphenoxy)phenyl)acetic acid have been synthesized and evaluated for their ability to inhibit key enzymes involved in various pathological processes.
Acetyl-CoA Carboxylase (ACC): As a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer, ACC is a significant therapeutic target. nih.gov Structurally related 4-phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors. nih.gov Through structure-activity relationship (SAR) studies, compound 6g (a 4-phenoxy-phenyl isoxazole (B147169) derivative) emerged as a highly effective inhibitor of human ACC1, with an IC₅₀ value of 99.8 nM, an activity level comparable to the known ACC inhibitor CP-640186. nih.gov This inhibition of ACC leads to a decrease in intracellular levels of malonyl-CoA, a key product of the enzyme. nih.gov The inhibition of ACC is considered a promising strategy for cancer therapy, as it selectively induces growth arrest and cytotoxicity in cancer cells while sparing nonmalignant cells. nih.govnih.gov
| Compound | Target | IC₅₀ (nM) | Cell Line | Activity |
| Compound 6g | hACC1 | 99.8 | N/A | Potent enzyme inhibition |
| CP-640186 | ACC | N/A | N/A | Reference inhibitor |
| ND-646 | ACC1/ACC2 | N/A | NSCLC cells | Allosteric inhibition, suppression of fatty acid synthesis |
Data sourced from multiple studies. nih.govfrontiersin.org
Casein Kinase 1 (CK1): The Casein Kinase 1 family of serine/threonine kinases, particularly isoforms CK1δ and CK1ε, are implicated in the regulation of circadian rhythms and are linked to diseases like cancer and neurodegenerative disorders. chemicalbook.comsigmaaldrich.commdpi.com While direct inhibition by this compound has not been reported, various small molecule inhibitors targeting CK1δ/ε have been developed. For instance, PF-670462 is a potent dual inhibitor with Ki values of 10 nM for CK1δ and 50 nM for CK1ε. nih.gov Other notable inhibitors include CKI-7 , one of the first identified CK1 inhibitors, and IC261 , a dual CK1δ/ε specific inhibitor. mdpi.com These inhibitors function as ATP-competitive molecules, targeting the highly conserved ATP-binding site of the kinase. mdpi.com
| Inhibitor | Target(s) | Potency | Notes |
| PF-670462 | CK1δ / CK1ε | Ki = 10 nM / 50 nM | Dual inhibitor, affects circadian rhythms. nih.gov |
| IC261 | CK1δ / CK1ε | N/A | Early stage dual specific inhibitor. mdpi.com |
| CKI-7 | CK1 | IC₅₀ = 6 µM, Ki = 8.5 µM | First historically identified CK1 inhibitor. researchgate.net |
| SR-3029 | CK1δ / CK1ε | IC₅₀ = 44 nM / 260 nM | Selective inhibitor. researchgate.net |
Alpha-glucosidase: Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. plos.orgmdpi.com Phenolic compounds structurally related to the title compound have demonstrated notable inhibitory effects. A study on compounds from olive oil by-products found that 3,4-dihydroxyphenylglycol (DHPG) exhibited the strongest inhibition of α-glucosidase with an IC₅₀ of 288.2 μM, comparable to the anti-diabetic drug acarbose (B1664774) (IC₅₀ = 281.9 μM). plos.org Interestingly, combinations of these phenolic compounds can lead to synergistic or antagonistic effects. A 1:1 combination of hydroxytyrosol (B1673988) (HT) and DHPG showed synergistic inhibition of α-glucosidase, whereas combinations of DHPG and comselogoside (COM) resulted in a significant inhibitory effect with an IC₅₀ of 100.7 μM. plos.org
Monoamine Oxidase (MAO): MAO enzymes, particularly MAO-B, are targets for therapies against neurodegenerative disorders like Parkinson's disease. frontiersin.orgnih.gov While direct data on this compound is unavailable, derivatives containing a phenoxy scaffold have shown promise. A series of 8-(2-phenoxyethoxy)caffeine analogues were found to be selective and reversible MAO-B inhibitors. nih.gov The most potent compound in this series, 8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine , displayed an IC₅₀ value of 0.061 μM for MAO-B. nih.gov Similarly, 8-phenoxymethylcaffeine derivatives also act as potent, reversible inhibitors of MAO-B, with IC₅₀ values in the range of 0.148 to 5.78 μM. nih.gov These findings suggest that the phenoxy moiety is a valuable feature for designing MAO-B inhibitors. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that function as transcription factors regulating lipid and glucose metabolism and are targets for metabolic disorders. nih.govwikipedia.org The PPAR family has three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.govwikipedia.org A series of phenoxyacetic acids have been identified as subtype-selective and potent partial agonists of human PPARδ. nih.gov The development of these analogues allowed for the rapid identification of key structure-activity relationships, leading to potent compounds that were evaluated for in vivo efficacy. nih.gov PPARs operate by forming a heterodimer with the retinoid X receptor (RXR) upon ligand binding, which then binds to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs) to modulate target gene expression. mdpi.comwikipedia.org
Metabotropic Glutamate Receptors (mGluRs): These G protein-coupled receptors modulate synaptic transmission and are therapeutic targets for various neurological and psychiatric disorders. nih.govresearchgate.net Derivatives of this compound have been investigated as mGluR modulators. For example, N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine (LY487379) , which contains a methoxyphenoxy phenyl group, is a well-studied positive allosteric modulator (PAM) highly selective for the mGlu₂ receptor. researchgate.net Conversely, other modulators like VU0409106 act as negative allosteric modulators (NAMs) of the mGluR5 receptor and have been shown to reduce compulsive behaviors in animal models. sigmaaldrich.com
Cell Cycle Regulation: Uncontrolled cell cycle progression is a hallmark of cancer. Derivatives of the title compound have been shown to interfere with this process. The 4-phenoxy-phenyl isoxazoles, acting as ACC inhibitors, were found to arrest the cell cycle at the G0/G1 phase in a dose-dependent manner in MDA-MB-231 breast cancer cells. nih.gov Similarly, methoxyacetic acid (MAA) , a related metabolite, induces G1 arrest in prostate cancer cells. nih.gov This effect is attributed to the upregulation of the p21 protein at early time points, followed by the downregulation of cyclin-dependent kinase 4 (CDK4) and CDK2 expression at later stages. nih.gov
Apoptosis Induction: Inducing programmed cell death, or apoptosis, is a primary goal of many anticancer therapies. The ACC-inhibiting 4-phenoxy-phenyl isoxazoles were confirmed to induce apoptosis in cancer cells, demonstrating a causal link between ACC inhibition and loss of cell viability. nih.gov Other related phenoxyacetic acid derivatives have also been shown to trigger apoptosis. nih.gov Studies on 2,4-dichlorophenoxyacetic acid indicate it can induce apoptosis by directly affecting the mitochondria, leading to the activation of caspase-9, downstream of mitochondrial damage. biorxiv.org Acetic acid itself can trigger a regulated cell death process in yeast that shares features with mammalian apoptosis, including phosphatidylserine (B164497) exposure and chromatin condensation. researchgate.netmdpi.com
Protein Synthesis Inhibition: The inhibition of protein synthesis is a mechanism used by some antimicrobial and anticancer agents. Research has shown that phenylacetic acid (PAA) can inhibit the synthesis of total proteins in the bacterium Agrobacterium tumefaciens. nih.gov In SDS-PAGE analysis, treatment with PAA led to protein bands becoming much fainter, with some disappearing entirely over time. nih.gov Furthermore, some phenoxyacetic acid derivatives are reported to prevent the production of RNA and protein synthesis in cancer cells, ultimately leading to cell death. nih.gov
Energy Metabolism: As ACC is the rate-limiting enzyme for fatty acid synthesis, its inhibition directly impacts cellular energy metabolism. nih.govfrontiersin.org Derivatives like the 4-phenoxy-phenyl isoxazoles suppress fatty acid synthesis, which is crucial for the rapid growth of tumor cells. nih.gov This forces a shift in the metabolic profile of the cancer cells. nih.gov In bacteria, phenylacetic acid has been shown to affect energy metabolism by decreasing the activity of key enzymes in the tricarboxylic acid (TCA) cycle, namely malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov
Derivatives based on the this compound scaffold have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The 4-phenoxy-phenyl isoxazoles, which function as ACC inhibitors, were evaluated against a panel of cancer cells, showing potent activity. nih.gov
| Compound | A549 (Lung) IC₅₀ (μM) | HCT-116 (Colon) IC₅₀ (μM) | MDA-MB-231 (Breast) IC₅₀ (μM) |
| 6a | 10.32 | >50 | 1.84 |
| 6g | 1.93 | 14.21 | 0.81 |
| 6l | 1.05 | 1.54 | 0.36 |
Table adapted from a study on 4-phenoxy-phenyl isoxazoles. nih.gov
The compound 6l showed the most promising broad-spectrum antitumor activity, which was attributed to an optimal balance between its enzymatic inhibitory activity and its lipophilicity. nih.gov Furthermore, methoxyacetic acid (MAA) has been found to dose-dependently inhibit the growth of human prostate cancer cell lines, including LNCaP, C4-2B, PC-3, and DU-145, through the induction of both apoptosis and cell cycle arrest. nih.gov This demonstrates the potential of this chemical class in oncology research.
The phenoxyacetic acid core and its derivatives have been investigated for their antimicrobial properties against a range of bacterial pathogens.
Mycobacterium tuberculosis: Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. nih.gov Several studies have focused on phenoxyacetic acid derivatives as potential anti-mycobacterial agents. nih.govresearchgate.net A series of pyrazole-containing phenoxyacetic acid derivatives were synthesized and tested against M. tuberculosis H37Rv. nih.gov One of the most active compounds, 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid (3f) , showed potent activity against both the drug-sensitive H37Rv strain and an isoniazid-resistant strain, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL for both. nih.gov This highlights the potential of this scaffold to overcome existing drug resistance mechanisms. Other research has also confirmed that phenoxyacetic acid derivatives can exhibit promising activity against M. tuberculosis. researchgate.net
| Compound | Target Strain | MIC (µg/mL) |
| Compound 3f | M. tuberculosis H37Rv | 0.06 |
| Compound 3f | INH-resistant M. tuberculosis | 0.06 |
Table data sourced from Mohamed Ashraf Ali, et al. (2007). nih.gov
Staphylococcus aureus and Agrobacterium tumefaciens: Derivatives have also shown activity against common Gram-positive and Gram-negative bacteria. Phenylacetic acid (PAA) , produced by Bacillus licheniformis, exhibits antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. A detailed mechanistic study showed that PAA has good antibacterial activity against the plant pathogen Agrobacterium tumefaciens T-37, with a half-maximal inhibitory concentration (IC₅₀) of 0.8038 mg/mL. nih.gov The mechanism involves the destruction of cell membrane integrity, damage to cell structures, inhibition of protein synthesis, and disruption of energy metabolism. nih.gov Additionally, 4-Methoxyphenoxyacetic acid has been tested for its antibacterial properties against several bacterial strains, including Staphylococcus species. nih.gov
Antimicrobial Activity Studies
Elucidation of Proposed Antimicrobial Mechanisms (e.g., cell membrane integrity disruption, metabolic pathway interference, protein synthesis inhibition)
While specific studies on the antimicrobial mechanisms of this compound are not extensively detailed in current literature, research on closely related phenylacetic acid (PAA) derivatives provides insight into the potential mechanisms of action. nih.gov Studies on PAA isolated from Bacillus megaterium L2 have demonstrated its antibacterial activity against pathogens like Agrobacterium tumefaciens. nih.gov The proposed mechanisms for PAA and, by extension, its derivatives, are multifaceted and target fundamental cellular processes.
Cell Membrane Integrity Disruption: One of the primary proposed antimicrobial mechanisms for phenylacetic acid derivatives is the disruption of cell membrane integrity. nih.gov Research has shown that treatment with PAA leads to a significant increase in the relative conductivity of the bacterial cell suspension. nih.gov This indicates damage to the cell membrane, causing leakage of intracellular components. Further evidence supporting this mechanism includes the measured leakage of nucleic acids and proteins from the bacterial cells upon exposure to PAA. nih.gov Visualization through scanning electron microscopy has also revealed structural damage to bacterial cells treated with PAA, confirming the compromise of the cell membrane. nih.gov
Metabolic Pathway Interference: Interference with crucial metabolic pathways is another key aspect of the antimicrobial action of phenylacetic acid derivatives. nih.gov Studies have indicated that PAA can inhibit the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH). nih.gov The inhibition of these enzymes disrupts cellular respiration and energy production, ultimately leading to bacterial cell death. A decrease in phosphorus consumption by bacterial cells treated with PAA further suggests an impact on metabolic activity. nih.gov
Protein Synthesis Inhibition: The inhibition of protein synthesis has been identified as a potential mechanism of antimicrobial activity. nih.gov Analysis using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) has shown alterations in the total protein profile of bacteria treated with PAA, indicating an inhibitory effect on protein synthesis. nih.gov This disruption of essential protein production would have a broad impact on cellular function and viability.
The following table summarizes the proposed antimicrobial mechanisms based on studies of phenylacetic acid.
| Proposed Mechanism | Experimental Evidence | Reference |
| Cell Membrane Disruption | Increased relative conductivity; Leakage of nucleic acids and proteins; Visible cell damage via SEM. | nih.gov |
| Metabolic Interference | Inhibition of TCA cycle enzymes (MDH, SDH); Decreased phosphorus consumption. | nih.gov |
| Protein Synthesis Inhibition | Altered total protein profiles on SDS-PAGE. | nih.gov |
Antiviral Activity Evaluation
The evaluation of the antiviral properties of this compound and its direct derivatives is an area with limited specific published research. However, studies on other structurally related aromatic compounds provide a basis for potential investigation. For instance, research into dihydroxytriphenylmethane derivatives has demonstrated significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) in plaque reduction assays. nih.gov While these compounds are not direct derivatives of phenylacetic acid, their aromatic nature and demonstrated bioactivity suggest that the core phenylacetic acid scaffold could be a candidate for antiviral drug design and evaluation. Further research is required to specifically assess the antiviral potential of this compound and its derivatives against a range of viruses.
Anti-inflammatory and Analgesic Activity Research
Research into derivatives of phenoxyphenylacetic acid has shown notable anti-inflammatory and analgesic properties. nih.govscilit.com These compounds are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and are thought to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. ijisrt.com
Studies on substituted (2-phenoxyphenyl)acetic acids have demonstrated significant anti-inflammatory activity in adjuvant arthritis tests in rats. nih.gov For example, fenclofenac (B1672494), or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, was found to be a potent anti-inflammatory agent. nih.govscilit.com The analgesic activity of related compounds has been evaluated using models such as the acetic acid-induced writhing test in mice, which assesses peripherally mediated analgesia. ijisrt.comnih.govdovepress.com In these tests, a reduction in the number of writhes indicates an analgesic effect. dovepress.com Central analgesic activity has been investigated using the hot plate test, where an increase in the pain threshold is measured. nih.govdovepress.com
The table below presents findings from analgesic studies on related extracts and compounds.
| Analgesic Test Model | Observation | Implication | Reference |
| Acetic Acid-Induced Writhing | Significant reduction in the number of writhes in treated mice compared to control groups. | Peripheral analgesic activity. | nih.govdovepress.com |
| Hot Plate Test | Significant increase in reaction time (pain threshold) for treated mice. | Central analgesic activity. | nih.govdovepress.com |
Hypoglycemic Activity Studies
The potential for this compound and its derivatives to exhibit hypoglycemic activity is supported by studies on structurally similar compounds. mdpi.comnih.gov Free fatty acid receptor-1 (FFAR1), also known as GPR40, is a promising target for type 2 diabetes therapy, and its agonists can help normalize blood sugar levels. mdpi.comnih.gov
Research on structural analogs based on (hydroxyphenyl)propanoic acid has shown that these compounds can act as FFAR1 agonists. mdpi.comnih.gov These studies have demonstrated an increase in glucose uptake in HepG2 cells without cytotoxic effects. mdpi.comnih.gov Furthermore, certain derivatives have shown a pronounced hypoglycemic effect in oral glucose tolerance tests in mice. mdpi.comnih.gov Another related class of compounds, chalcones and their derivatives like 4-methoxychalcone (B190469), have also been investigated for their antidiabetic potential, showing inhibition of α-glucosidase and antihyperglycemic activity in diabetic mice. mdpi.com
The following table summarizes key findings from hypoglycemic studies of related compounds.
| Studied Compound Class | Key Finding | Proposed Mechanism | Reference |
| (Hydroxyphenyl)propanoic acid derivatives | Increased glucose uptake in HepG2 cells; Hypoglycemic effect in oral glucose tolerance tests. | FFAR1 agonism. | mdpi.comnih.gov |
| 4-Methoxychalcone | Inhibition of α-glucosidase; Attenuated increase in glycemia after glucose loading in diabetic mice. | α-glucosidase inhibition. | mdpi.com |
In Vivo Preclinical Studies
Efficacy Assessment in Relevant Animal Models of Disease
The in vivo efficacy of compounds related to this compound has been assessed in various animal models of disease, particularly for anti-inflammatory, analgesic, and hypoglycemic activities. ijisrt.comijpras.com
Anti-inflammatory and Analgesic Models: Rodent models are commonly used to evaluate anti-inflammatory and analgesic efficacy. ijisrt.comijpras.com The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity. ijisrt.com The efficacy is measured by the reduction in paw volume after administration of the test compound. For chronic inflammation, the adjuvant arthritis model in rats is employed. nih.gov Analgesic efficacy is often tested using the acetic acid-induced writhing model in mice for peripheral effects and the hot plate test for central effects. ijisrt.comnih.gov For instance, studies on fenclofenac demonstrated its anti-inflammatory properties in such models. scilit.com
Hypoglycemic Models: The efficacy of related hypoglycemic agents has been demonstrated in streptozotocin (B1681764) (STZ)-induced diabetic mice. mdpi.com Oral glucose tolerance tests (OGTT) and oral sucrose (B13894) tolerance tests (OSTT) are standard procedures where the test compound's ability to attenuate the rise in blood glucose after a glucose or sucrose challenge is measured. mdpi.com For example, 4-methoxychalcone significantly reduced the increase in blood glucose levels in diabetic mice after a glucose load. mdpi.com
Genotoxicity Models: The genotoxic effects of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been studied in Swiss mice. nih.gov These studies assessed chromosome aberrations in bone marrow and spermatocyte cells, as well as sperm head abnormalities, following oral administration. nih.gov
The table below provides an overview of animal models used for efficacy assessment of related compounds.
| Disease Model | Animal | Assessed Activity | Key Endpoint | Reference |
| Carrageenan-Induced Paw Edema | Rat | Acute Anti-inflammatory | Reduction in paw edema volume. | ijisrt.com |
| Adjuvant Arthritis | Rat | Chronic Anti-inflammatory | Assessment of arthritic score. | nih.gov |
| Acetic Acid-Induced Writhing | Mouse | Peripheral Analgesic | Reduction in number of writhes. | nih.govdovepress.com |
| Hot Plate Test | Mouse | Central Analgesic | Increased pain reaction time. | nih.govdovepress.com |
| STZ-Induced Diabetes | Mouse | Hypoglycemic | Attenuation of hyperglycemia in OGTT/OSTT. | mdpi.com |
| In vivo Genotoxicity | Mouse | Genotoxicity | Chromosomal aberrations, sperm head abnormalities. | nih.gov |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its mechanism of action in a living system. While specific PK/PD data for this compound is limited, studies on related structures like 2,4-dichlorophenoxyacetic acid (2,4-D) provide some insights. nih.gov
In vivo studies using rodent models are common for characterizing the PK profiles of such compounds. nih.gov These studies typically involve administering the compound and then measuring its concentration in plasma and various tissues over time to determine key parameters like half-life, clearance, and volume of distribution. For example, studies on 2,4-D have investigated its pharmacokinetic profile in rats. nih.gov
Metabolic stability is a key aspect of pharmacokinetic characterization. In vitro models using liver microsomes or hepatocytes can be used to assess the potential for cytochrome P450-mediated degradation, which can predict in vivo efficacy.
Pharmacodynamic studies aim to relate the drug concentration at the site of action to the observed effect. For anti-inflammatory derivatives, this would involve correlating plasma concentrations with the degree of inflammation reduction in models like carrageenan-induced paw edema. For hypoglycemic agents, PD studies would link drug levels to the lowering of blood glucose. mdpi.com Behavioral assessments, such as changes in locomotor activity, can also be part of the PD characterization, as has been done for compounds like 2,4-D. nih.gov
Mechanistic Elucidation of Biological Actions
The precise molecular mechanisms underlying the biological activities of this compound are not extensively detailed in publicly available scientific literature. However, by examining the broader class of phenylacetic acid derivatives, of which it is a member, we can infer potential pathways and targets that may be relevant to its function. Phenylacetic acid and its derivatives are recognized for a wide spectrum of biological activities, functioning as metabolites and demonstrating roles in various cellular processes.
Identification of Specific Molecular Targets and Biochemical Pathways
Direct molecular targets for this compound have not been definitively identified in the available research. The biological activities of phenylacetic acid derivatives are diverse, suggesting they may interact with multiple cellular components. For instance, phenylacetic acid itself is known to be a plant auxin and possesses antimicrobial properties. In humans, it is involved in the metabolism of the neurotransmitter dopamine (B1211576).
Some derivatives have been investigated for their potential to act on specific enzymes and pathways. For example, certain phenylacetic acid esters have been designed and synthesized as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways. Furthermore, the phenylacetic acid catabolic pathway, governed by the paa operon, is crucial in the response of the bacterium Acinetobacter baumannii to antibiotic and oxidative stress. This suggests that in certain biological contexts, derivatives of phenylacetic acid could influence metabolic and stress-response pathways.
Research into compounds with similar structural motifs, such as 3,4-dihydroxyphenylacetic acid, a metabolite of dopamine, has pointed towards potential anti-cancer properties. The table below summarizes the biological context of related phenylacetic acid compounds.
| Compound/Pathway | Associated Biological Context | Potential Implication for Derivatives |
| Phenylacetic Acid | Plant auxin, antimicrobial, dopamine metabolite | Modulation of growth, microbial activity, and neurotransmitter pathways. |
| Phenylacetic Acid Esters | Inhibition of 15-lipoxygenase | Potential anti-inflammatory activity. |
| paa Operon | Catabolism of phenylacetic acid, antibiotic and oxidative stress response in Acinetobacter baumannii | Interaction with bacterial metabolic and stress-response pathways. |
| 3,4-dihydroxyphenylacetic acid | Dopamine metabolite, potential anti-cancer properties | Potential for anti-proliferative effects. |
Investigation of Downstream Signaling Cascades
Specific downstream signaling cascades activated or inhibited by this compound remain to be elucidated. However, the known activities of related compounds provide some clues. For example, sodium phenylacetate (B1230308) has been observed to affect the growth and differentiation of tumor cells, which implies an interaction with signaling pathways that control these fundamental cellular processes.
In A. baumannii, the phenylacetic acid catabolic pathway is part of a larger regulatory network that responds to environmental stressors. The accumulation of phenylacetic acid, due to mutations in this pathway, can lead to the expression of Csu pili, which are involved in biofilm formation. This indicates a link between phenylacetic acid metabolism and the signaling pathways that regulate bacterial virulence factors. While this is in a prokaryotic system, it demonstrates the potential for phenylacetic acid derivatives to influence signaling networks.
Exploration of Roles in Fundamental Cellular Processes (e.g., differentiation, growth inhibition)
The role of this compound in fundamental cellular processes such as differentiation and growth inhibition has not been specifically documented. However, the broader family of phenylacetic acid derivatives has shown activity in these areas.
Sodium phenylacetate, for instance, has been found to impact the growth and differentiation of tumor cells. Furthermore, derivatives such as 4'-carboxymethyl-4-nonyloxy-[1,1′-biphenyl]-3-carboxylic acid and 2-[(1,1′-biphenyl)-4-yl]-N-(3-fluorobenzyl)acetamide have been reported to have antiproliferative and antitumor properties against various cancer types. Another related compound, 3,4-dihydroxyphenylacetic acid, is also noted for its potential anti-cancer effects. These findings suggest that the phenylacetic acid scaffold is a promising backbone for the development of compounds that can modulate cell growth and differentiation.
The table below summarizes the observed effects of related phenylacetic acid derivatives on cellular processes.
| Derivative | Observed Effect |
| Sodium Phenylacetate | Affects the growth and differentiation of tumor cells. |
| 4'-carboxymethyl-4-nonyloxy-[1,1′-biphenyl]-3-carboxylic acid | Antiproliferative and antitumor properties. |
| 2-[(1,1′-biphenyl)-4-yl]-N-(3-fluorobenzyl)acetamide | Antiproliferative and antitumor properties. |
| 3,4-dihydroxyphenylacetic acid | Potential anti-cancer properties. |
Future Directions and Emerging Research Opportunities for 2 4 4 Methoxyphenoxy Phenyl Acetic Acid
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of diaryl ethers is a cornerstone of medicinal and agrochemical research. beilstein-journals.orgresearchgate.net Traditional methods like the Ullmann reaction, while effective, often require harsh reaction conditions. nih.gov Modern advancements have focused on milder and more efficient protocols, such as the Chan-Lam coupling, which utilizes arylboronic acids and copper catalysis under more benign conditions. nih.govrsc.org
Future research in the synthesis of 2-(4-(4-methoxyphenoxy)phenyl)acetic acid and its analogues should prioritize the development of sustainable and advanced methodologies. This includes the exploration of:
Catalyst Development: The design of novel, highly efficient, and reusable catalysts for C-O cross-coupling reactions is a significant area of interest. researchgate.net This could involve the use of more abundant and less toxic metals than palladium, or even metal-free catalytic systems. organic-chemistry.org
Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of environmentally benign solvents, lower reaction temperatures, and atom-economical transformations, will be crucial. nih.gov For instance, electrochemical methods for the direct carboxylation of diarylmethanol compounds offer a promising one-step synthesis of diarylacetic acids. nih.gov
Combinatorial and Flow Chemistry: The use of combinatorial approaches and flow chemistry could accelerate the synthesis of a diverse library of analogues for high-throughput screening. researchgate.net A one-step Ullmann-type coupling has been shown to provide faster access to new diaryl ether analogs. researchgate.net
| Synthetic Approach | Description | Potential Advantages |
| Ullmann Reaction | A traditional method for forming diaryl ethers using aryl halides and phenols with a copper catalyst. beilstein-journals.orgnih.gov | Well-established and versatile. |
| Chan-Lam Coupling | A copper-catalyzed cross-coupling of arylboronic acids with phenols. nih.govrsc.org | Milder reaction conditions compared to the Ullmann reaction. |
| Palladium-Catalyzed Buchwald-Hartwig Amination | Can be adapted for C-O bond formation. rsc.org | High efficiency and broad substrate scope. |
| Electrochemical Carboxylation | Direct carboxylation of diarylmethanol precursors. nih.gov | One-step synthesis, potentially more sustainable. |
Computational Design of Next-Generation Analogues with Tailored Activities
The use of computational tools in drug discovery has become indispensable for the rational design of new therapeutic agents. In silico methods can be powerfully applied to this compound to design next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.govajchem-a.com
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help to identify the key structural features of this compound that are responsible for its biological activity. ajchem-a.com This information can then be used to predict the activity of novel, unsynthesized analogues. ajchem-a.com
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound and its analogues to specific biological targets. nih.govnih.gov This can provide valuable insights into the mechanism of action and guide the design of more potent inhibitors.
Virtual Screening: Large libraries of virtual compounds can be screened against a biological target of interest to identify promising new leads for synthesis and biological evaluation. nih.gov
| Computational Method | Application | Potential Outcome |
| QSAR | Identifying relationships between chemical structure and biological activity. ajchem-a.com | Prediction of the activity of new analogues. |
| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. nih.govnih.gov | Elucidation of binding modes and design of more potent compounds. |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. nih.gov | Understanding the stability of ligand-protein complexes. |
| Virtual Screening | Computationally screening large libraries of compounds. nih.gov | Identification of novel hit compounds for further development. |
Deeper Mechanistic Characterization of Biological Effects at the Molecular Level
While the diaryl ether and phenoxyacetic acid scaffolds are associated with various biological activities, the specific molecular targets and mechanisms of action of this compound remain largely unexplored. A deeper understanding of its biological effects at the molecular level is essential for its further development as a therapeutic agent or research tool.
Future research should aim to:
Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and chemical proteomics can help to identify the specific proteins that this compound interacts with in a cellular context.
Elucidate Signaling Pathways: Once a target is identified, further studies can be conducted to determine how the compound modulates the activity of that target and the downstream signaling pathways that are affected. For example, some phenoxy acetic acid derivatives have been shown to be selective COX-2 inhibitors, which play a key role in inflammation by converting arachidonic acid into prostaglandins (B1171923). mdpi.com
Investigate Enzyme Inhibition: Given that some diaryl ether derivatives have been found to inhibit enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, it would be pertinent to investigate if this compound exhibits similar inhibitory activity against this or other enzymes. nih.govmanipal.edu
Exploration of Novel Therapeutic Applications beyond Current Research Areas
The known biological activities of diaryl ether and phenoxyacetic acid derivatives, including anticancer, anti-inflammatory, and antitubercular effects, provide a strong rationale for exploring the therapeutic potential of this compound in these and other disease areas. nih.govmdpi.comresearchgate.net
Future research should not be limited to these known areas but should also explore novel therapeutic applications, such as:
Neurodegenerative Diseases: Given the structural similarities to some compounds with neuroprotective properties, investigating the potential of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful avenue. mdpi.com
Metabolic Disorders: The role of related compounds in metabolic pathways suggests that this molecule could be investigated for its effects on conditions such as diabetes and obesity.
Infectious Diseases: Beyond tuberculosis, the potential of this compound and its analogues against a broader range of bacterial and fungal pathogens should be systematically evaluated.
Role as a Chemical Biology Tool for Target Validation and Pathway Probing
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical biology tools. Chemical probes are essential for dissecting complex biological processes and validating the role of specific proteins in disease. nih.gov
Future research in this domain could involve:
Development of Chemical Probes: By modifying the structure of this compound to incorporate reactive groups or reporter tags, it can be converted into a chemical probe for identifying and studying its molecular targets.
Target Validation: Once a specific biological target is identified, a potent and selective analogue of this compound can be used to validate the therapeutic potential of modulating that target. nih.gov This involves using the compound to elicit a biological response and confirming that the response is due to its interaction with the intended target. nih.gov
Pathway Probing: These compounds can be used to perturb specific biological pathways, allowing researchers to study the roles of these pathways in health and disease.
Q & A
Basic Questions
Q. What are the recommended synthetic routes and optimization strategies for 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid?
- Methodology : Synthesis typically involves coupling reactions between 4-methoxyphenol and bromophenylacetic acid derivatives. Key steps include:
- Friedel-Crafts alkylation or Ullmann coupling for ether bond formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Optimization : Reaction temperatures (80–120°C), catalyst selection (e.g., CuI for Ullmann), and inert atmosphere (N₂/Ar) improve yields. Monitor progress using TLC or HPLC .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Primary methods :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX refinement tools (SHELXL for small-molecule refinement) .
- NMR spectroscopy : Analyze - and -NMR for methoxy ( ppm), aromatic protons ( ppm), and carboxylic acid ( ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 287) .
Advanced Questions
Q. How can researchers design in vitro assays to evaluate biological activity against disease targets?
- Experimental design :
- Cell-based assays : Use NSCLC cell lines (A549, H1299) for biomarker validation (reference plasma metabolite studies) .
- Antimicrobial testing : Follow protocols for Mycobacterium tuberculosis H37Rv (MIC determination via microdilution, using INH-resistant strains as controls) .
- Dosage : Test concentrations from 1 µM to 100 µM; include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity) .
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?
- Approaches :
- Dual refinement : Compare SHELXL (for small molecules) with Phenix.refine (for macromolecules) to address twinning or low-resolution data .
- Electron density maps : Manually adjust torsion angles for methoxyphenoxy groups if automated refinement fails .
- Validation tools : Use R-factor convergence (<5%) and Ramachandran plots to assess model accuracy .
Q. How can systematic SAR studies identify critical functional groups in derivatives of this compound?
- Methodology :
- Analog synthesis : Replace methoxy groups with ethoxy, halogen, or nitro substituents; modify the acetic acid moiety to esters or amides .
- Bioactivity testing : Compare IC₅₀ values across analogs in enzyme inhibition (e.g., COX-2) or receptor-binding assays.
- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What methodologies assess the compound’s stability under varying experimental conditions?
- Protocols :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC (retention time shifts) .
- Thermal stability : Use DSC/TGA to determine melting points () and decomposition temperatures.
- Light sensitivity : Conduct accelerated aging under UV light (254 nm) and quantify photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
